[(4-Methyl-1,3-thiazol-5-yl)methyl](pentyl)amine

Lipophilicity ADME Drug Design

Medicinal chemists pursuing 5-thiazolemethanamine SAR for antilipolytic or TG2 programs encounter a critical gap: generic des-methyl or 2-amino analogs cannot replicate the electronic and steric profile of the 4-methylthiazole core. [(4-Methyl-1,3-thiazol-5-yl)methyl](pentyl)amine (CAS 1340139-46-9, C10H18N2S, MW 198.33) resolves this. • Structural probe for TG2 inhibition - benchmark against 240 nM IC50 of des-methyl congener pentyl(1,3-thiazol-5-ylmethyl)amine. • 4-Methyl + pentyl chain combination enables CYP2E1 selectivity profiling (cf. Q11 scaffold) and IP differentiation from 2-methyl-propanamine antilipolytic series (U.S. Patent 4,108,994). • Lead-like parameters (1 HBD, 3 HBA, 6 rotatable bonds, LogP ~2.73) support fragment-based screening. Supplied at 95% purity with full analytical documentation.

Molecular Formula C10H18N2S
Molecular Weight 198.33 g/mol
Cat. No. B13301385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Methyl-1,3-thiazol-5-yl)methyl](pentyl)amine
Molecular FormulaC10H18N2S
Molecular Weight198.33 g/mol
Structural Identifiers
SMILESCCCCCNCC1=C(N=CS1)C
InChIInChI=1S/C10H18N2S/c1-3-4-5-6-11-7-10-9(2)12-8-13-10/h8,11H,3-7H2,1-2H3
InChIKeyAIMLOSRRTBCRSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(4-Methyl-1,3-thiazol-5-yl)methyl](pentyl)amine Baseline Profile


[(4-Methyl-1,3-thiazol-5-yl)methyl](pentyl)amine (CAS 1340139-46-9) is a synthetic thiazole derivative featuring a 4-methyl-substituted thiazole core linked via a methylene bridge to a pentylamine side chain (C10H18N2S, MW 198.33 g/mol) . This compound belongs to the class of 5-thiazolemethanamine derivatives, a scaffold historically associated with antilipolytic, antimicrobial, and enzyme-inhibitory activities [1]. Its structural signature – a secondary amine with a linear five-carbon alkyl chain attached to the 5-position of a 4-methylthiazole – distinguishes it from more common 2-aminothiazole or 2-alkylthiazole pharmacophores, positioning it as a specialized building block for medicinal chemistry and chemical biology programs exploring lipid metabolism, kinase inhibition, or neuropeptide receptor modulation.

Generic Substitution Failure for [(4-Methyl-1,3-thiazol-5-yl)methyl](pentyl)amine


Seemingly minor structural variations within the 5-thiazolemethanamine family produce profound differences in target engagement, lipophilicity, and metabolic stability. The 4-methyl substituent on the thiazole ring alters electron density and steric profile relative to des-methyl analogs, directly impacting enzyme binding pocket compatibility [1]. Concurrently, the pentyl chain length influences logP and membrane permeability compared to shorter (methyl, ethyl) or branched amine congeners. Generic substitution with unsubstituted thiazole amines (e.g., pentyl(1,3-thiazol-5-ylmethyl)amine, CAS 1340035-00-8) or 2-amino-4-methylthiazole derivatives (e.g., CAS 90770-59-5) is therefore not functionally equivalent; procurement decisions must be guided by quantitative differentiation data to avoid selecting a compound with divergent biological activity, solubility, or target selectivity.

Differentiation Evidence for [(4-Methyl-1,3-thiazol-5-yl)methyl](pentyl)amine


Enhanced Lipophilicity vs Des-Methyl Analog

The target compound incorporates a 4-methyl group on the thiazole ring, which is predicted to increase lipophilicity relative to the des-methyl analog pentyl(1,3-thiazol-5-ylmethyl)amine (CAS 1340035-00-8). Based on SwissADME predictive modeling, the 4-methyl substitution adds approximately +0.5 log units to the partition coefficient (ClogP) compared to the unsubstituted thiazole congener [1]. For drug discovery programs requiring balanced blood-brain barrier penetration or oral bioavailability, this differentiation is critical.

Lipophilicity ADME Drug Design

Antilipolytic Potency vs Patent Benchmark

The 5-thiazole-alkylamine patent family (U.S. Patent 4,108,994) establishes that 2-alkyl-5-thiazole-propanamine congeners exhibit marked antilipolytic activity, with the benchmark compound 2-methyl-5-thiazole-propanamine hemisuccinate reducing plasma free fatty acids by 50% at 1 mg/kg p.o. in fasted rats [1]. While no head-to-head data exist for the 4-methyl-pentylamine variant, SAR analysis within the patent indicates that alkyl chain length and ring substitution position modulate potency by up to 5-fold [1]. The target compound's 4-methyl substitution and pentyl chain represent a distinct pharmacophore that may offer improved metabolic stability or target selectivity compared to the 2-methyl-propanamine series.

Antilipolytic Metabolic Disease Free Fatty Acids

TG2 Binding Affinity vs Des-Methyl Analog

Pentyl(1,3-thiazol-5-ylmethyl)amine (CAS 1340035-00-8), the des-methyl analog, demonstrates an IC50 of 240 nM against human recombinant thioredoxin-mediated transglutaminase 2 (TG2) activation in T84 cells [1]. The 4-methyl substitution present in the target compound is predicted to alter binding pocket complementarity, potentially enhancing or diminishing TG2 affinity. While direct binding data for the target compound are not available in BindingDB or ChEMBL, the structural precedent suggests that the 4-methyl group can be leveraged for SAR exploration of TG2 or related transglutaminase targets [1].

Enzyme Inhibition Transglutaminase 2 BindingDB

Physicochemical Profile Comparison

The target compound (MW 198.33 g/mol, HBD 1, HBA 3) occupies a favorable chemical space for lead optimization compared to bulkier 2-aryl or 2-amino-4-methylthiazole derivatives. Relative to the common building block 2-amino-4-methyl-5-pentylthiazole (CAS 90770-59-5, MW 184.30 g/mol), the methylene bridge and secondary amine of the target compound increase molecular weight by 14 g/mol and introduce an additional hydrogen bond donor, potentially enhancing aqueous solubility [1]. Estimated water solubility for related 4-methylthiazole alcohols is approximately 8.8 mg/L [1]; the pentylamine chain is expected to reduce solubility relative to shorter-chain analogs, making the compound suitable for lipid-based formulation approaches.

Physicochemical Properties Drug-likeness Solubility

CYP2E1 Inhibition Analogy to Q11

4-Methyl-5-acetylthiazole (Q11) has been characterized as a highly selective CYP2E1 inhibitor that attenuates body weight gain, hepatic lipid accumulation, and adipose inflammation in high-fat diet-induced obese mice without affecting food intake [1]. The target compound shares the identical 4-methylthiazole core but replaces the 5-acetyl group with a pentylamine-methylene moiety. This structural divergence is predicted to shift the inhibitory profile from CYP2E1 toward other cytochrome P450 isoforms or lipid-metabolizing enzymes, offering a complementary tool compound for investigating thiazole-based metabolic modulators [1].

CYP2E1 Inhibition Obesity Mitochondrial Dysfunction

Application Scenarios for [(4-Methyl-1,3-thiazol-5-yl)methyl](pentyl)amine


Antilipolytic Lead Optimization for Metabolic Disease

Leverage the compound's structural homology to patented 5-thiazole-alkylamine antilipolytic agents (U.S. Patent 4,108,994) as a starting point for SAR-driven optimization of plasma free fatty acid reduction. The 4-methyl and pentyl chain combination offers a distinct IP position relative to the 2-methyl-propanamine series. In vivo efficacy can be benchmarked against the published ED50 of 1 mg/kg for the 2-methyl analog [1].

TG2 Inhibitor SAR Probe

Use the compound as a structural probe to explore the effect of 4-methyl substitution on TG2 inhibitory potency, building on the 240 nM IC50 established for the des-methyl analog pentyl(1,3-thiazol-5-ylmethyl)amine [2]. This SAR exploration is relevant for celiac disease, fibrotic disorders, and certain cancers where TG2 is a validated target.

Lipid Metabolism Enzyme Profiling Probe

The compound's 4-methylthiazole core is shared with the selective CYP2E1 inhibitor Q11 (4-methyl-5-acetylthiazole) [3]. By diverging at the 5-substituent, the target compound enables selectivity profiling across cytochrome P450 isoforms and lipid-metabolizing enzymes, identifying novel targets for obesity and metabolic syndrome intervention.

FBDD Library Building Block

With MW 198.33 g/mol, 1 HBD, 3 HBA, and 6 rotatable bonds, the compound falls within lead-like chemical space. Its physicochemical profile supports inclusion in fragment libraries targeting kinases, GPCRs, or epigenetic enzymes where thiazole-containing fragments have demonstrated privileged binding .

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